[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]urea
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Overview
Description
[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]urea is a chemical compound belonging to the class of 1,3,5-triazines. It is characterized by the presence of two propan-2-ylamino groups attached to the 4 and 6 positions of a 1,3,5-triazine ring, with a urea group at the 2 position.
Preparation Methods
The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process may be facilitated by the presence of a base like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving reagents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Mechanism of Action
The mechanism of action of [4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]urea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or antiviral effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of nucleic acid synthesis or protein function .
Comparison with Similar Compounds
Similar compounds to [4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]urea include:
[4,6-Bis(isopropylamino)-1,3,5-triazin-2-yl]methylcyanamide: This compound has a similar triazine core but with different substituents, leading to variations in its chemical properties and applications.
4,6-bis(propan-2-ylamino)-1,3,5-triazine-2-carbonitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
84305-82-8 |
---|---|
Molecular Formula |
C10H19N7O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]urea |
InChI |
InChI=1S/C10H19N7O/c1-5(2)12-8-15-9(13-6(3)4)17-10(16-8)14-7(11)18/h5-6H,1-4H3,(H5,11,12,13,14,15,16,17,18) |
InChI Key |
DIBUSBWNRGIBKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)NC(=O)N)NC(C)C |
Origin of Product |
United States |
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